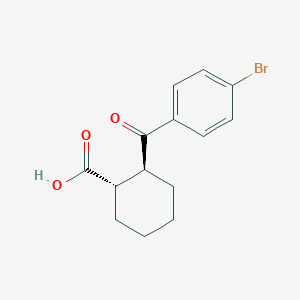
(1S,2S)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid is a chiral compound featuring a cyclohexane ring substituted with a 4-bromobenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 4-bromobenzoyl chloride.
Formation of Intermediate: Cyclohexane undergoes Friedel-Crafts acylation with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate (4-bromobenzoyl)cyclohexane.
Chiral Resolution: The intermediate is then subjected to chiral resolution using a chiral auxiliary or chiral catalyst to obtain the (1S,2S) enantiomer.
Carboxylation: Finally, the intermediate undergoes carboxylation using carbon dioxide and a base such as sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction of the 4-bromobenzoyl group can yield the corresponding 4-bromobenzyl alcohol.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or alcohols.
Reduction: 4-bromobenzyl alcohol.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
(1S,2S)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in studies investigating the biological activity of brominated aromatic compounds and their effects on cellular processes.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The bromine atom in the 4-bromobenzoyl group can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the target protein, further stabilizing the interaction.
Comparison with Similar Compounds
(1R,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.
2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and biological activity.
Uniqueness: (1S,2S)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with target molecules. The presence of the bromine atom also imparts distinct chemical reactivity compared to other halogenated derivatives.
Properties
Molecular Formula |
C14H15BrO3 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
(1S,2S)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m0/s1 |
InChI Key |
OVZXXISOLDHARA-RYUDHWBXSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















